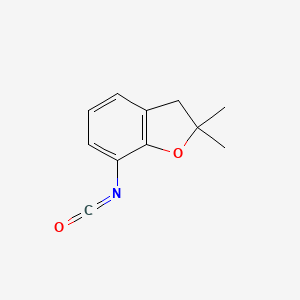

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate

Descripción general

Descripción

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate is an organic compound that belongs to the class of benzofurans It is characterized by the presence of an isocyanate functional group attached to a benzofuran ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate typically involves the reaction of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction conditions usually include low temperatures to prevent decomposition of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Solvents: Dichloromethane, toluene, and other non-polar solvents are commonly used.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Heterocyclic Compounds: Formed from cycloaddition reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Nucleophilic Substitution: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

- Cycloaddition Reactions: It can also undergo cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

Materials Science

In materials science, this compound is utilized in the preparation of polymers and resins that exhibit specific properties. Its ability to form cross-linked structures through reactions with polyols or amines makes it valuable for creating durable materials used in coatings and adhesives .

Pharmaceutical Research

The compound has garnered interest in pharmaceutical research due to its potential biological activities. Studies have demonstrated that it interacts with various biological molecules, influencing cellular functions such as signaling pathways and gene expression. For instance:

- Enzyme Interactions: It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances.

- Therapeutic Potential: Research into derivatives of this compound has indicated potential applications in developing new drugs targeting various diseases .

Case Study 1: Interaction with Biological Molecules

A study investigated the biochemical properties of this compound, focusing on its interaction with cytochrome P450 enzymes. The results indicated that this compound could inhibit certain enzymatic activities, suggesting a potential role as a therapeutic agent in drug metabolism modulation .

Case Study 2: Synthesis of Carbamate Derivatives

Another research project explored the synthesis of N-ethylcarbamate derivatives from this isocyanate. The study reported an efficient method for producing these derivatives with significant yields (up to 85%) through controlled reactions under mild conditions. This highlights its utility in generating biologically relevant compounds .

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: A precursor in the synthesis of the isocyanate compound.

2,2-Dimethyl-2,3-dihydrobenzofuran: A related compound with similar structural features but lacking the isocyanate group.

Uniqueness

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity and potential applications compared to its analogs. The isocyanate group allows for the formation of a wide range of derivatives through reactions with nucleophiles, making it a versatile compound in organic synthesis and materials science.

Actividad Biológica

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate is an organic compound characterized by its unique benzofuran structure and isocyanate functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemical research, due to its potential biological activities and interactions with biological macromolecules.

- Molecular Formula : C₁₁H₁₁N₁O₂

- Molecular Weight : 189.21 g/mol

- Density : 1.14 g/cm³

- Boiling Point : Approximately 283.3 °C

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with phosgene or a phosgene equivalent under controlled conditions. The process is conducted in an inert atmosphere using solvents such as dichloromethane or toluene at low temperatures to prevent decomposition of the isocyanate group.

Interaction with Biological Macromolecules

Research indicates that this compound interacts significantly with various enzymes and proteins:

- Cytochrome P450 Enzymes : This compound has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions may lead to enzyme inhibition or activation through the formation of covalent bonds.

- MAPK/ERK Signaling Pathway : It influences cellular functions by modulating the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation.

Cellular Effects

The compound exhibits diverse effects on cellular functions:

- Modulation of gene expression.

- Alteration of cellular metabolism.

These effects highlight its potential as a therapeutic agent in various biological contexts.

Inhibition Studies

A study conducted on the inhibitory effects of this compound demonstrated its ability to inhibit specific enzyme activities associated with cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating significant potency against target enzymes involved in tumor growth .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Unique Features |

|---|---|---|---|

| This compound | Enzyme inhibition | Low micromolar | Benzofuran core with isocyanate |

| Phenyl isocyanate | Moderate enzyme inhibition | High micromolar | Simple aromatic structure |

| Benzyl isocyanate | Low enzyme inhibition | High micromolar | Benzyl group attached |

Applications in Research

The compound has several applications in scientific research:

- Organic Synthesis : Used as a building block for more complex organic molecules.

- Pharmaceutical Research : Investigated for potential therapeutic applications due to its biological activity.

- Materials Science : Employed in the preparation of polymers and resins.

Q & A

Basic Research Questions

Q. How can the synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate be optimized for reproducibility in academic settings?

Methodological Answer: The synthesis typically involves cyclization of 2-methylallyloxyphenol at elevated temperatures (200–275°C) under nitrogen, followed by reaction with isocyanate precursors like methyl carbamate in the presence of triethylamine as a catalyst . Key optimization parameters include:

- Temperature control : Maintaining 275°C during cyclization ensures complete exothermic reaction and minimizes side products.

- Catalyst stoichiometry : Triethylamine (1.0–1.3 equivalents) enhances reaction efficiency by neutralizing acidic byproducts .

- Purification : Distillation under reduced pressure yields the pure compound (colorless syrup) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and dihydrobenzofuran ring integrity .

- Infrared Spectroscopy (IR) : The isocyanate group (NCO) shows a distinct peak at ~2250–2275 cm⁻¹ .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for derivatives like 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of isocyanate vapors, which can cause respiratory distress .

- Spill Management : Neutralize spills with dry chemical absorbents (e.g., vermiculite) and avoid water, as isocyanates react exothermically with moisture .

Advanced Research Questions

Q. How can computational methods guide the design of reactions involving this isocyanate?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search : Identifies energetically favorable intermediates in cyclization or carbamate formation .

- Solvent Optimization : COMSOL Multiphysics simulations model solvent effects (e.g., acetone vs. THF) on reaction kinetics .

- AI Integration : Machine learning algorithms analyze historical data to recommend optimal catalyst ratios or temperatures .

Q. What mechanistic insights explain contradictions in yield data for derivatives like 7-hydroxybenzofuran intermediates?

Methodological Answer: Yield discrepancies often arise from:

- Side Reactions : Competing dimerization of intermediates at temperatures >250°C .

- Catalyst Deactivation : Triethylamine may form salts with acidic byproducts, reducing efficacy over time .

- Analytical Interference : Impurities (e.g., unreacted catechol) can skew HPLC or GC-MS results .

Resolution : Use in-situ monitoring (e.g., FTIR) to track reaction progress and adjust conditions dynamically .

Q. How can [3,3]-sigmatropic rearrangements be applied to synthesize complex natural products from this isocyanate?

Methodological Answer: The dihydrobenzofuran core serves as a scaffold for cascade reactions:

- Example : Coupling with 3-methylbenzofuran-2-yl phenol derivatives via Pd-catalyzed cycloisomerization generates flavanoids .

- Key Steps :

Q. What strategies mitigate data reproducibility challenges in scaled-up syntheses?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time Raman spectroscopy to monitor reaction homogeneity .

- DoE (Design of Experiments) : Factorial designs test interactions between variables (e.g., temperature, catalyst loading) to identify critical parameters .

- Batch vs. Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing variability in exothermic steps .

Propiedades

IUPAC Name |

7-isocyanato-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)6-8-4-3-5-9(12-7-13)10(8)14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJCJMYVKXVWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594474 | |

| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87254-55-5 | |

| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.